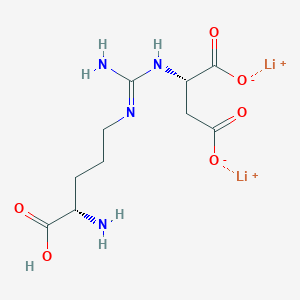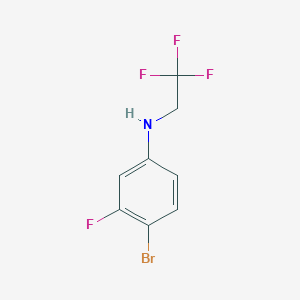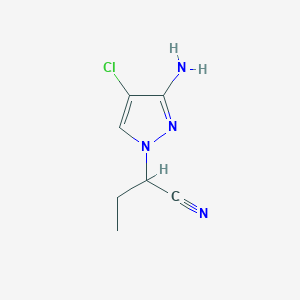
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 3-position and a chloro group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-chloropyrazole with butanenitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
化学反応の分析
Types of Reactions
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce corresponding oxo derivatives .
科学的研究の応用
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases and other enzymes.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.
作用機序
The mechanism of action of 2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrazole ring can interact with active sites of enzymes, leading to inhibition or modulation of their activity .
類似化合物との比較
Similar Compounds
3-Amino-4-chloropyrazole: Similar structure but lacks the butanenitrile group.
2-(1H-Pyrazol-1-yl)butanenitrile: Lacks the amino and chloro substituents on the pyrazole ring.
4-Chloro-3-nitropyrazole: Contains a nitro group instead of an amino group.
Uniqueness
2-(3-Amino-4-chloro-1H-pyrazol-1-YL)butanenitrile is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both amino and chloro groups on the pyrazole ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .
特性
分子式 |
C7H9ClN4 |
|---|---|
分子量 |
184.62 g/mol |
IUPAC名 |
2-(3-amino-4-chloropyrazol-1-yl)butanenitrile |
InChI |
InChI=1S/C7H9ClN4/c1-2-5(3-9)12-4-6(8)7(10)11-12/h4-5H,2H2,1H3,(H2,10,11) |
InChIキー |
BZFDTVAVBCDRBQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C#N)N1C=C(C(=N1)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,5S,9R,10S,13R,14R,17R)-17-((2R,5R,E)-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13073500.png)
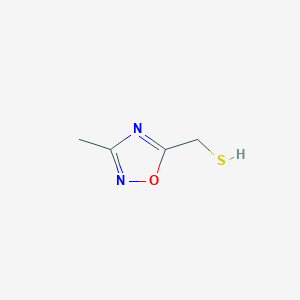
![5-[3-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13073521.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)


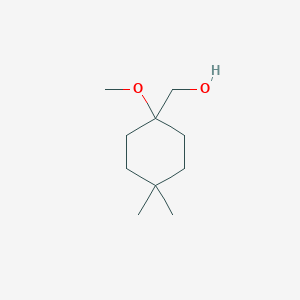
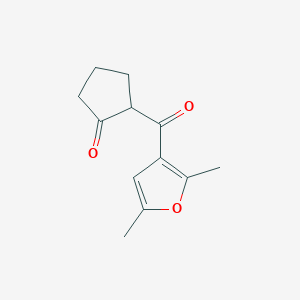
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
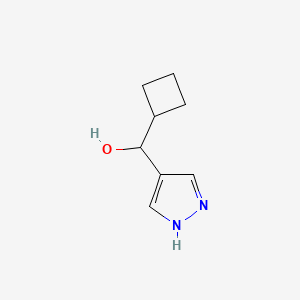
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)

